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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-2-hydroxypyridine with other
common brominated pyridines, including monobrominated and dibrominated isomers. The
information presented is supported by experimental data to assist researchers in selecting the
appropriate building block for their synthetic and drug discovery endeavors.

Physicochemical Properties

The position of the bromine atom and the presence of other substituents on the pyridine ring
significantly influence the physicochemical properties of these compounds. 4-Bromo-2-
hydroxypyridine is distinct from simple bromopyridines due to the presence of a hydroxyl
group, which allows for keto-enol tautomerism, favoring the 4-Bromo-2-pyridone form. This
structural feature markedly affects its melting point, boiling point, and solubility.

Table 1. Comparison of Physicochemical Properties
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Data compiled from various sources.[1][2][3][4]1[5][6][7][8][9][10] Note that properties can vary
slightly based on experimental conditions and purity.

Synthesis and Reactivity

The synthetic routes and chemical reactivity of brominated pyridines are dictated by the
electronic nature of the pyridine ring and the position of the substituents.

Synthesis Overview

Direct bromination of pyridine is often challenging and requires harsh conditions, typically
yielding a mixture of 3-bromopyridine and 3,5-dibromopyridine.[11] Syntheses of 2- and 4-
bromopyridines often proceed from the corresponding aminopyridines via diazotization followed
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by bromination.[12] The synthesis of substituted pyridines like 4-Bromo-2-hydroxypyridine
can involve multi-step sequences, often starting from a pre-functionalized pyridine ring.
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Caption: General workflow for the bromination of pyridine.[11]

Reactivity in Cross-Coupling Reactions

Brominated pyridines are invaluable substrates for palladium-catalyzed cross-coupling
reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental in
drug discovery for constructing complex molecular architectures.[9][13][14]

e 2- and 4-Bromopyridine: The bromine at the 2- or 4-position is activated towards nucleophilic
substitution and oxidative addition to palladium, making these isomers highly reactive in
cross-coupling reactions.[5][9]

» 3-Bromopyridine: The bromine at the 3-position is less activated, often requiring more
stringent reaction conditions (e.g., stronger bases, more active catalysts) to achieve high
yields in cross-coupling reactions.[7][13]

e 4-Bromo-2-hydroxypyridine: The pyridone tautomer significantly influences reactivity. The
NH group can interfere with some catalytic cycles, potentially requiring N-protection.
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However, the electron-rich nature of the pyridone ring can also modulate the reactivity of the
C-Br bond.

» Dibromopyridines: These compounds, such as 2,6-dibromopyridine, allow for selective
mono- or di-functionalization, enabling the synthesis of complex, symmetrically or
asymmetrically substituted pyridines.[10][15]
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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Biological Activity and Applications in Medicinal
Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-
approved drugs.[16] Brominated pyridines serve as key intermediates in the synthesis of these
pharmaceuticals.[17][18]

» Simple Bromopyridines (2-Br, 3-Br, 4-Br): These are primarily used as versatile building
blocks.[5][17][19] Their role is typically to introduce a pyridine moiety into a larger molecule
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via cross-coupling reactions. They are crucial for creating compounds targeting a wide range
of diseases, including cancer and infections.[17][18]

e 4-Bromo-2-hydroxypyridine: The 2-hydroxypyridine (or 2-pyridone) substructure is a
significant pharmacophore in its own right.[20] Pyridinone-containing compounds exhibit a
broad spectrum of biological activities, including antitumor, antimicrobial, and anti-
inflammatory effects.[20] The presence of the bromine atom on this scaffold provides a
handle for further synthetic elaboration, allowing for the creation of libraries of compounds for
structure-activity relationship (SAR) studies.

Safety and Toxicology

Brominated pyridines, like many organohalides, must be handled with care. The available
safety data indicates potential for toxicity.

Table 2. GHS Hazard Statements

Compound GHS Hazard Statements

H302 (Harmful if swallowed), H315 (Causes
o skin irritation), H319 (Causes serious eye
4-Bromo-2-hydroxypyridine o )
irritation), H335 (May cause respiratory

irritation).[1]

H301 (Toxic if swallowed), H310 (Fatal in
o contact with skin), H315 (Causes skin irritation),
2-Bromopyridine ) o
H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[3][4]

H226 (Flammable liquid and vapor), H302

o (Harmful if swallowed), H315 (Causes skin

3-Bromopyridine L ) o
irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

H302 (Harmful if swallowed), H315 (Causes
o skin irritation), H319 (Causes serious eye
4-Bromopyridine L )
irritation), H335 (May cause respiratory

irritation).
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This is not an exhaustive list. Researchers must consult the full Safety Data Sheet (SDS)
before handling these chemicals.

In general, exposure to brominated aromatic compounds can pose health risks. While the
acute toxicity of some brominated flame retardants is low, chronic exposure can lead to
adverse effects.[21][22][23] The toxicity of brominated pyridines is specific to each isomer and
is an important consideration in drug development to minimize off-target effects.[24]

Experimental Protocols

The following are generalized protocols for common reactions involving brominated pyridines.
Researchers should consult peer-reviewed literature for substrate-specific conditions and
optimization.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling

e Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the boronic acid
or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)s4, 1-5 mol%), and a base (e.g.,
K2COs, Na2COs, or Cs2C0s3, 2.0-3.0 equiv.).

e Solvent: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or
DMF).

o Reaction: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the reaction
mixture with stirring at a temperature ranging from 80 °C to 120 °C.

» Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-
MS).

e Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Naz2S0Oa.), filter,
and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://roczniki.pzh.gov.pl/Toksykologia-wybranych-bromopochodnych-aromatycznych,181269,0,2.html
https://pubmed.ncbi.nlm.nih.gov/12850100/
https://www.rti.org/impact/brominated-flame-retardants-question-safety
https://www.mdpi.com/1996-1944/14/18/5401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Protocol 2: General Procedure for Bromination of
Pyridine N-Oxides

For regioselective bromination at the 2-position, a pyridine N-oxide intermediate is often used.

Activation: Dissolve the pyridine N-oxide (1.0 equiv.) in a suitable solvent (e.qg.,
dichloromethane). Add an activating agent such as p-toluenesulfonic anhydride (Tsz0).

o Bromination: Add a bromide source, such as tetrabutylammonium bromide (TBAB) (1.2-1.5
equiv.).

o Reaction: Stir the mixture at room temperature until the starting material is consumed, as
monitored by TLC.

o Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the
product with an organic solvent.

 Purification: Dry the combined organic layers, concentrate, and purify the resulting C2-
brominated pyridine by column chromatography.

Conclusion

The choice between 4-Bromo-2-hydroxypyridine and other brominated pyridines depends
heavily on the synthetic goal.

e 2-, 3-, and 4-Bromopyridines are workhorse reagents for introducing a simple pyridine ring
via established cross-coupling chemistry, with reactivity modulated by the bromine position.

o Dibromopyridines offer pathways to more complex, multiply-substituted pyridine cores.

e 4-Bromo-2-hydroxypyridine is a specialized building block that incorporates the biologically
relevant 2-pyridone pharmacophore. Its bromine atom serves as a reactive handle for further
diversification, making it an excellent starting point for medicinal chemistry programs aimed
at leveraging the inherent biological activities of the pyridone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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